Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Overview
Description
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) is a coordination complex that features rhodium as the central metal ion coordinated to three 4,7-diphenyl-1,10-phenanthroline ligands This compound is of significant interest in the field of inorganic chemistry due to its unique photophysical and electrochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) typically involves the reaction of rhodium chloride with 4,7-diphenyl-1,10-phenanthroline in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The general reaction can be represented as follows:
RhCl3+3(4,7-diphenyl-1,10-phenanthroline)→[Rh(4,7-diphenyl-1,10-phenanthroline)3]3++3Cl−
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis could also be explored to enhance production efficiency.
Types of Reactions:
Oxidation: Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) can undergo oxidation reactions, where the rhodium center is further oxidized, often in the presence of strong oxidizing agents.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride or hydrazine, leading to the formation of lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where one or more of the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands, such as phosphines or other nitrogen-donor ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Various ligands such as triphenylphosphine or bipyridine under reflux conditions.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: Mixed-ligand rhodium complexes.
Chemistry:
Catalysis: The compound is studied for its catalytic properties in various organic transformations, including hydrogenation and oxidation reactions.
Photochemistry: Due to its luminescent properties, it is used in photochemical studies and as a photosensitizer in photoredox catalysis.
Biology and Medicine:
Bioimaging: The luminescent properties make it a potential candidate for use in bioimaging applications.
Anticancer Research: Preliminary studies suggest that rhodium complexes may exhibit anticancer activity, making this compound of interest in medicinal chemistry.
Industry:
Luminescent Materials: The compound’s luminescent properties can be exploited in the development of light-emitting devices and sensors.
Mechanism of Action
The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) exerts its effects is largely dependent on its ability to interact with various molecular targets. In catalysis, the rhodium center can facilitate the activation of substrates through coordination and subsequent electron transfer processes. In photochemical applications, the compound can absorb light and undergo photoinduced electron transfer, leading to the generation of reactive intermediates that drive chemical transformations.
Comparison with Similar Compounds
Tris(4,7-diphenyl-1,10-phenanthroline)-ruthenium (II): This compound is similar in structure but features ruthenium as the central metal ion. It is also used in photochemical and catalytic applications.
Tris(2,2’-bipyridine)-rhodium (III): Another rhodium complex with similar coordination geometry but different ligands. It is used in similar applications but may exhibit different photophysical properties.
Uniqueness: Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) is unique due to the specific electronic and steric effects imparted by the 4,7-diphenyl-1,10-phenanthroline ligands. These effects can influence the compound’s reactivity, stability, and photophysical properties, making it distinct from other rhodium or ruthenium complexes with different ligands.
Properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;rhodium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.Rh/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPVUYTUSOGZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48N6Rh+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241523 | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1100.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94552-81-5 | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094552815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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